2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine
Description
2-((7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine is a secondary amine featuring a 7-methyl-2,3-dihydro-1H-inden-4-yl ether moiety linked to an ethanamine chain. This compound has garnered interest due to its structural similarity to β-adrenergic receptor (βAR) ligands, such as the inverse agonist ICI 118,551 . Its synthesis typically involves Boc deprotection and HBTU-mediated coupling reactions, as evidenced by protocols yielding derivatives with fluorescent tags for receptor-binding studies . The compound’s core structure allows for versatile modifications, making it a scaffold for developing subtype-selective ligands .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]ethanamine |
InChI |
InChI=1S/C12H17NO/c1-9-5-6-12(14-8-7-13)11-4-2-3-10(9)11/h5-6H,2-4,7-8,13H2,1H3 |
InChI Key |
VEBDWZJQPIZONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene-4-ol.
Ether Formation: The hydroxyl group of 7-methyl-2,3-dihydro-1H-indene-4-ol is reacted with 2-chloroethanamine under basic conditions to form the ether linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ICI 118,551
Structure: (2R,3S)-1-[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol hydrochloride . Key Differences:
- ICI 118,551 contains a bulkier propan-2-ylamino group and a butan-2-ol backbone, whereas the target compound has a shorter ethanamine chain.
- The stereochemistry (2R,3S) in ICI 118,551 is critical for its inverse agonism at β2AR, while the target compound’s stereochemical preferences remain uncharacterized .
Pharmacological Profile : - ICI 118,551 exhibits subnanomolar affinity for β2AR (Ki = 0.7 nM) and >100-fold selectivity over β1AR . Molecular dynamics simulations suggest its binding stabilizes the inactive receptor conformation via hydrophobic interactions with residues like Leu312 and Trp109 .
Fluorescent-Tagged Derivatives
Examples :
- Compound 8a : Labeled with BODIPY-630/650-X-SE, used for fluorescence polarization assays .
- Compound 8b : BODIPY-FL-SE conjugate for live-cell imaging .
Structural Modifications : - Both retain the 7-methyl-2,3-dihydro-1H-inden-4-yl core but incorporate fluorescent probes via amide linkages.
- Applications:
- Enable real-time visualization of receptor localization and trafficking, unlike the parent compound, which lacks imaging utility .
Pyridine-Based Analog (CAS 175136-11-5)
Structure : 2-((7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy)pyridin-3-amine .
Key Differences :
- Replaces the ethanamine chain with a pyridin-3-amine group, introducing aromaticity and altering hydrogen-bonding capacity.
Physicochemical Properties : - Higher logP (predicted 3.2 vs. 2.1 for the target compound) due to the hydrophobic pyridine ring, suggesting reduced aqueous solubility .
Biological Activity : - Limited data available, but pyridine substitution may enhance CNS penetration due to increased lipophilicity .
Salbutamol and Other β2AR Agonists
Structural Contrast :
- Salbutamol features a 4-hydroxy-3-hydroxymethylphenyl group absent in the target compound.
Binding Interactions : - Salbutamol’s catechol group forms hydrogen bonds with Ser203 and Ser207 in β2AR, while the target compound’s ether-oxygen may interact with Asn293 .
Efficacy : - The ethanamine derivative’s lack of hydroxyl groups likely diminishes agonist activity, favoring antagonist/inverse agonist profiles akin to ICI 118,551 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
